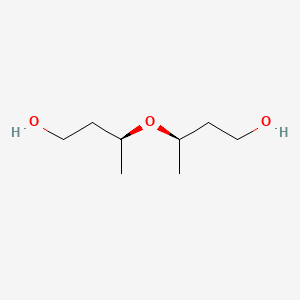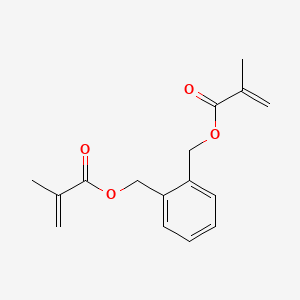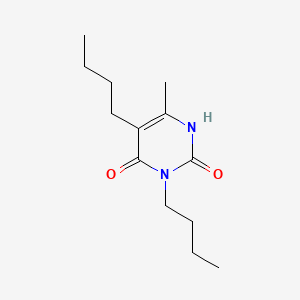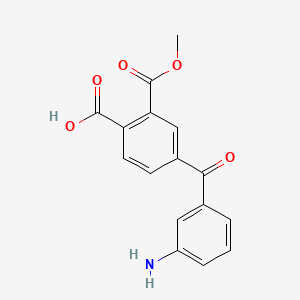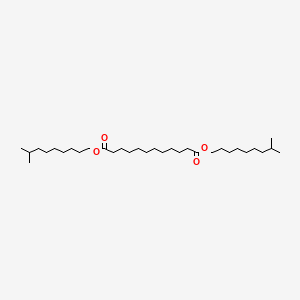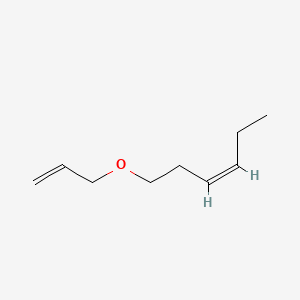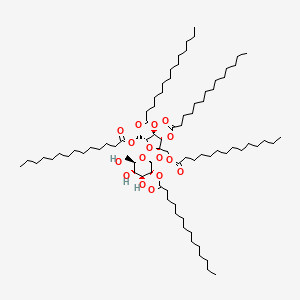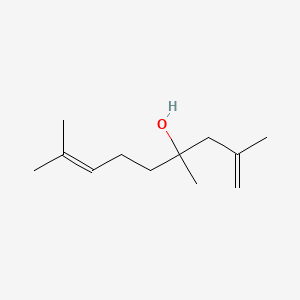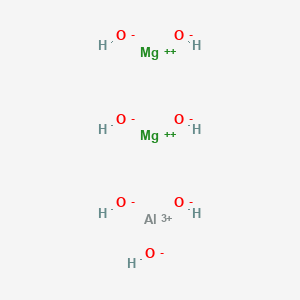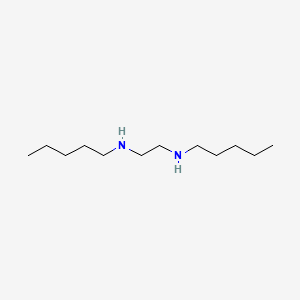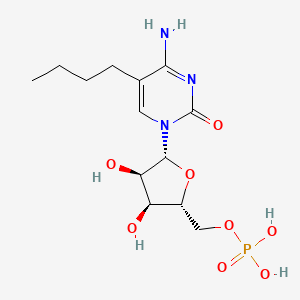
5-n-Butylcytidine 5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-n-Butylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a butyl group attached to the nitrogen atom at the fifth position and a phosphate group attached to the fifth carbon of the ribose sugar. This compound is a derivative of cytidine monophosphate, which is a fundamental building block of RNA. The modification with a butyl group can alter its chemical properties and biological activities, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butylcytidine 5’-monophosphate typically involves the following steps:
Nucleoside Modification: The cytidine nucleoside is first modified by introducing a butyl group at the nitrogen atom at the fifth position. This can be achieved through nucleophilic substitution reactions using butyl halides under basic conditions.
Phosphorylation: The modified nucleoside is then phosphorylated at the fifth carbon of the ribose sugar. This can be done using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of 5-n-Butylcytidine 5’-monophosphate may involve enzymatic synthesis methods, which are more environmentally friendly and can offer higher yields. Enzymatic phosphorylation using nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, can be employed to produce the monophosphate derivative efficiently .
化学反応の分析
Types of Reactions
5-n-Butylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups to the butyl chain.
科学的研究の応用
5-n-Butylcytidine 5’-monophosphate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and nucleotides, which are important in studying the structure and function of nucleic acids.
Biology: The compound can be used to investigate the role of modified nucleotides in biological processes, such as RNA stability and protein synthesis.
Industry: It can be used in the development of diagnostic tools and biosensors due to its unique chemical properties.
作用機序
The mechanism of action of 5-n-Butylcytidine 5’-monophosphate involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The butyl modification can influence the hydrogen bonding and base-pairing interactions, potentially leading to altered biological activities. The compound may target specific enzymes or molecular pathways involved in nucleic acid metabolism and synthesis .
類似化合物との比較
Similar Compounds
Cytidine 5’-monophosphate: The unmodified form of the compound, which is a standard nucleotide in RNA.
Deoxycytidine 5’-monophosphate: A similar compound where the ribose sugar is replaced with deoxyribose, making it a building block of DNA.
N4-Acetylcytidine 5’-monophosphate: Another modified nucleotide with an acetyl group at the nitrogen atom at the fourth position.
Uniqueness
5-n-Butylcytidine 5’-monophosphate is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can enhance its stability, alter its interaction with enzymes, and potentially provide unique therapeutic benefits .
特性
CAS番号 |
117340-75-7 |
|---|---|
分子式 |
C13H22N3O8P |
分子量 |
379.30 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-5-butyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H22N3O8P/c1-2-3-4-7-5-16(13(19)15-11(7)14)12-10(18)9(17)8(24-12)6-23-25(20,21)22/h5,8-10,12,17-18H,2-4,6H2,1H3,(H2,14,15,19)(H2,20,21,22)/t8-,9-,10-,12-/m1/s1 |
InChIキー |
SBMCVKLRAARGNH-DNRKLUKYSA-N |
異性体SMILES |
CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
正規SMILES |
CCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


